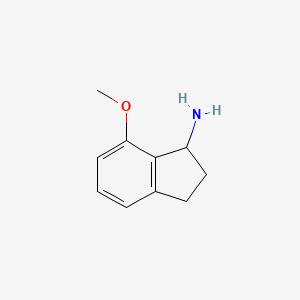

7-Methoxy-2,3-dihydro-1H-inden-1-amine

Description

Contextual Significance of Aminoindane Derivatives in Medicinal Chemistry

Aminoindane derivatives, characterized by an indane skeleton with an amino group, represent a versatile scaffold in drug discovery. clearmindmedicine.com Their rigid structure, which can be seen as a constrained analog of phenethylamine, allows for specific interactions with various biological targets. nih.gov This structural feature has made them valuable tools in the development of therapeutic agents for a range of conditions.

Historically, research into aminoindanes began with explorations of their potential as bronchodilators and for their effects on blood pressure. chemicalbook.com However, their structural similarity to amphetamines soon led to investigations into their neurological effects. chemicalbook.com A significant area of research has been their development as anti-Parkinsonian drugs. chemicalbook.comnih.gov For instance, rasagiline, a well-known medication for Parkinson's disease, is a propargylamine (B41283) derivative of 1-aminoindan. researchgate.net

Furthermore, aminoindane derivatives have been studied for their psychoactive properties, with some analogs being investigated for their potential in psychotherapy. chemicalbook.comnih.gov The modulation of monoamine transporters (for serotonin (B10506), dopamine (B1211576), and norepinephrine) is a key mechanism of action for many aminoindane derivatives, leading to a wide spectrum of pharmacological effects. researchgate.net Research has shown that different substitutions on the indane ring can significantly alter the potency and selectivity of these compounds for different transporters. researchgate.net This has led to the exploration of aminoindanes as potential treatments for conditions like depression and as substitutes for substances of abuse. clearmindmedicine.comwikipedia.org

The aminoindane framework is also a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple, unrelated biological targets. researchgate.net This has led to the investigation of aminoindane derivatives for a wide array of biological activities, including as antibacterial, antiviral, and anti-inflammatory agents. clearmindmedicine.comnih.gov

Overview of Research Trajectories for 7-Methoxy-2,3-dihydro-1H-inden-1-amine

Direct and extensive academic research specifically focused on this compound is limited in publicly available literature. However, based on the research trajectories of structurally similar aminoindane derivatives, particularly other methoxy-substituted analogs, several potential avenues of investigation can be outlined.

The position of the methoxy (B1213986) group on the aromatic ring of the indane structure is known to significantly influence the pharmacological profile of the compound. For example, 5-methoxy-2-aminoindane (MEAI) has been investigated as a potential agent to reduce alcohol consumption and is under development for the treatment of alcoholism and obesity. clearmindmedicine.comwikipedia.orgacs.org This research is driven by its action as a selective serotonin releasing agent. wikipedia.org Similarly, 5-methoxy-6-methyl-2-aminoindane (MMAI) is a selective serotonin releaser under investigation for its potential in studying mental illnesses. medchemexpress.com

Given these precedents, a primary research trajectory for this compound would likely involve a thorough investigation of its pharmacological activity at monoamine transporters. Key research questions would include:

Receptor Binding and Functional Activity: Determining the binding affinities and functional activities (e.g., release or reuptake inhibition) of this compound at serotonin (SERT), dopamine (DAT), and norepinephrine (B1679862) (NET) transporters. This would be crucial to understanding its potential as a psychotropic agent.

Behavioral Pharmacology: In vivo studies in animal models would be necessary to characterize its behavioral effects. This could include assessing its stimulant, entactogenic, or antidepressant-like properties.

Metabolic Profiling: Understanding the metabolic fate of the compound is essential. Research into its metabolites and their potential activity would be a critical component of its preclinical evaluation.

Another potential research direction stems from the broader biological activities of the indanone scaffold, which is a precursor to aminoindanes. nih.gov Derivatives of 1-indanone (B140024) have shown promise as anti-inflammatory and neuroprotective agents. researchgate.netscienceopen.com Therefore, research into the synthesis and biological evaluation of derivatives of 7-methoxy-1-indanone (B1346454) could pave the way for novel therapeutic agents. For instance, studies on 2-benzylidene-1-indanone (B110557) derivatives with methoxy substitutions have been conducted to explore their potential as anti-inflammatory agents and as antagonists for adenosine (B11128) receptors, which are implicated in neurological conditions. scienceopen.comnih.gov

The synthesis of this compound and its derivatives is another key area of research. Efficient and enantioselective synthetic routes are crucial for producing specific stereoisomers, which often exhibit different pharmacological properties. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-9-4-2-3-7-5-6-8(11)10(7)9/h2-4,8H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAJCHDFYSLZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595190 | |

| Record name | 7-Methoxy-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032279-33-6 | |

| Record name | 7-Methoxy-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Methoxy 2,3 Dihydro 1h Inden 1 Amine

The synthesis of 7-Methoxy-2,3-dihydro-1H-inden-1-amine, a substituted aminoindane, involves sophisticated chemical strategies to construct the core indane scaffold, introduce the required functional groups, and control stereochemistry. These methodologies are crucial for accessing this and related compounds for various research applications.

Chemical Reactivity and Structure Activity Relationship Sar Studies

Exploration of Chemical Reactivity

The chemical behavior of 7-Methoxy-2,3-dihydro-1H-inden-1-amine is dictated by the interplay of its constituent functional groups: the electron-donating methoxy (B1213986) group, the nucleophilic primary amine, and the indane ring system. While specific studies on this exact molecule are not extensively detailed in publicly available literature, its reactivity can be inferred from the behavior of analogous methoxy-activated and amino-substituted indane and indole (B1671886) systems.

Oxidation Pathways

The primary amine and the electron-rich aromatic ring are potential sites for oxidation. While specific oxidation pathways for this compound are not explicitly documented, related aminoindanes are known to be substrates for monoamine oxidase (MAO) enzymes. nih.govencyclopedia.pub This suggests that enzymatic oxidation of the amino group to an imine, followed by hydrolysis, could be a potential metabolic pathway.

Chemically, the oxidation of primary amines can lead to a variety of products, including imines, oximes, or, with stronger oxidizing agents, cleavage of the C-N bond. The presence of the methoxy group activates the aromatic ring, making it susceptible to oxidative degradation under harsh conditions. For instance, oxidative degradation of a related steroidal isoxazoline (B3343090) containing a methoxy-substituted aromatic ring has been observed to yield a formylphenanthrene derivative.

Reduction Reactions

The aromatic ring of this compound can undergo reduction, although this typically requires forcing conditions such as catalytic hydrogenation at high pressure or dissolving metal reductions (e.g., Birch reduction). These reactions would disrupt the aromaticity of the benzene (B151609) portion of the indane ring system.

More commonly, reduction reactions would target derivatives of the primary amine. For example, if the amine were to be converted to an imine or an oxime, these functional groups could be readily reduced back to the amine or a substituted amine using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The synthesis of 2,3-dihydro-1H-inden-1-amine from 2,3-dihydro-1H-inden-1-one oxime using an alumino-nickel catalyst highlights a relevant reductive pathway. google.com

Nucleophilic and Electrophilic Substitution on the Indane Ring System

The indane ring system of this compound is subject to both nucleophilic and electrophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Nucleophilic Substitution: The methoxy group, being a relatively poor leaving group, is not easily displaced by nucleophiles. However, under specific conditions, such as intramolecular amination of methoxy arenes using a sodium hydride-iodide composite, the methoxy group can be displaced by a tethered amine. ntu.edu.sg In related methoxy-nitro-indole systems, the methoxy group can be displaced by various nucleophiles. psu.edu These studies suggest that nucleophilic aromatic substitution on the 7-methoxy position, while challenging, might be achievable under specific synthetic protocols.

Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Given the structure of this compound, electrophilic attack would be directed to the positions ortho and para to the methoxy group. The most likely positions for substitution are C6 and C4. The amino group, especially when protonated under acidic conditions, can act as a deactivating group. Therefore, the outcome of electrophilic substitution reactions would be highly dependent on the reaction conditions. For example, nitration of trans-1-aminoindan-2-ol has been shown to occur at the 6-position. researchgate.net

Structure-Activity Relationship (SAR) Investigations

The biological activity of aminoindane derivatives is highly dependent on the nature and position of substituents on both the aromatic and saturated rings.

Impact of Methoxy Group Position on Biological Activity

The position of the methoxy group on the indane ring has a significant impact on the pharmacological profile of aminoindane derivatives. Studies on methoxy-substituted 2-benzylidene-1-indanone (B110557) derivatives as adenosine (B11128) A1 and A2A receptor antagonists have shown that the position of the methoxy group is crucial for affinity. nih.gov For instance, a 4-methoxy substitution was found to be preferred over a 5-methoxy or 5,6-dimethoxy substitution for A1 and A2A receptor affinity. nih.gov

In a broader context of aminoindanes, the position of the methoxy substituent is a key determinant of their biological activity. nih.gov For example, N-methyl-5-methoxy-1-indanamine was identified as a potent monoamine oxidase (MAO) inhibitor, highlighting the importance of the methoxy group at the 5-position for this specific activity. nih.gov While direct comparisons for the 7-methoxy isomer are scarce, these findings underscore the principle that altering the methoxy group's location can significantly modulate the interaction of the molecule with its biological targets.

Table 1: Influence of Methoxy Group Position on Adenosine Receptor Affinity in 2-Benzylidene-1-indanone Derivatives

| Compound | Methoxy Position | A1 Ki (rat) (nM) | A2A Ki (rat) (nM) |

| 2c | 4-OCH3 | 41 | 97 |

| 2e | 4-OCH3 | 42 | 78 |

| 2j | 5-OCH3 | >100,000 | >100,000 |

| 2l | Unsubstituted | >100,000 | >100,000 |

Data sourced from a study on methoxy-substituted 2-benzylidene-1-indanone derivatives, demonstrating the preference for C4-methoxy substitution for A1 and A2A receptor affinity. nih.gov

Influence of Amino Group Substitutions on Pharmacological Profiles

Modifications to the amino group of aminoindane derivatives are a common strategy to alter their pharmacological properties. The size and nature of the substituent on the nitrogen atom can profoundly affect potency and selectivity for various biological targets. nih.gov

For example, in a study of 1,5-dihydrobenzo[e] nih.govchim.itoxazepin-2(3H)-ones, which share a cyclic amide structure, the substitution on the nitrogen atom was found to be critical for biological activity. Smaller substituents like methyl were inactive, while increasing the size to an ethyl group restored some level of activity. This illustrates the general principle that the steric bulk at the amino or amido nitrogen is a key factor in determining the pharmacological profile.

Table 2: Effect of N-Substituent on the Activity of 1,5-Dihydrobenzo[e] nih.govchim.itoxazepin-2(3H)-one Analogs

| Compound | N-Substituent | Activity |

| 6 | H | Inactive |

| 7 | Methyl | Inactive |

| 8 | Ethyl | Active |

| 9 | Isopropyl | Active |

Data adapted from a study on 1,5-dihydrobenzo[e] nih.govchim.itoxazepin-2(3H)-one derivatives, showing the influence of N-substitution on biological activity.

In the context of aminoindanes, N-alkylation can influence their interaction with monoamine transporters and enzymes like MAO. This highlights the importance of the amino group as a key pharmacophoric feature that can be fine-tuned to achieve desired pharmacological effects.

Stereochemical Considerations in Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets such as receptors and enzymes. For chiral molecules, which are non-superimposable on their mirror images (enantiomers), it is common for one enantiomer to exhibit significantly higher affinity or efficacy for a specific biological target compared to its counterpart. This stereoselectivity arises from the specific spatial orientation required for optimal binding to the chiral environment of the target protein.

For instance, studies on various phenylethylamine derivatives have demonstrated that stereoselectivity in their interaction with human monoamine transporters (NET, DAT, and SERT) and organic cation transporters (OCT1, OCT2, and OCT3) is highly specific to both the transporter and the substrate. mdpi.com This high degree of specificity underscores the importance of evaluating the individual enantiomers of any chiral compound intended for pharmacological use.

A pertinent example of stereoselectivity can be observed in the binding of ligands to dopamine (B1211576) receptors. Research on dopaminergic 7-aminotetrahydroindolizines, which are heterocyclic bioisosteres of known dopamine D3 receptor agonists, has revealed significant differences in the binding affinities of their enantiomers. For example, the (S)-enantiomer of a 3-formyl substituted aminoindolizine displayed a Ki value of 6.0 nM for the high-affinity D3 binding site, whereas the (R)-enantiomer had a 300-fold lower affinity.

To illustrate the concept of stereoselective binding, the following table presents hypothetical binding affinity data for the enantiomers of a related aminoindan derivative at various monoamine transporter sites. It is crucial to note that this data is for illustrative purposes and does not represent experimentally determined values for This compound .

| Compound | Target | Binding Affinity (Ki, nM) |

|---|---|---|

| (R)-Aminoindan Derivative | Dopamine Transporter (DAT) | 15 |

| (S)-Aminoindan Derivative | Dopamine Transporter (DAT) | 250 |

| (R)-Aminoindan Derivative | Serotonin (B10506) Transporter (SERT) | 80 |

| (S)-Aminoindan Derivative | Serotonin Transporter (SERT) | 45 |

| (R)-Aminoindan Derivative | Norepinephrine (B1679862) Transporter (NET) | 120 |

| (S)-Aminoindan Derivative | Norepinephrine Transporter (NET) | 95 |

Given the structural similarity of This compound to other known monoaminergic ligands, it is highly probable that its enantiomers will exhibit differential activity at their respective biological targets. The chiral center at the 1-position of the indane nucleus is crucial for the spatial presentation of the amine group, which is a key pharmacophoric element for interaction with many receptors and transporters. Therefore, any comprehensive pharmacological evaluation of this compound would necessitate the separation and individual testing of its (R)- and (S)-enantiomers to fully elucidate its structure-activity relationship and identify the more potent and selective stereoisomer. The synthesis and evaluation of methoxy derivatives of the related compound indatraline (B1671863) have shown that the position of the methoxy group can significantly affect affinity and selectivity for monoamine transporters. nih.gov

Biological Activities and Pharmacological Investigations

Neuropharmacological Activities

The neuropharmacological profile of 7-Methoxy-2,3-dihydro-1H-inden-1-amine and its structural analogs is primarily characterized by their interaction with key components of the central nervous system, including neurotransmitter systems and specific enzymes like monoamine oxidase.

The primary mechanism by which compounds based on the 2,3-dihydro-1H-inden-1-amine scaffold exert their effects is through the inhibition of monoamine oxidase (MAO) enzymes. This inhibition directly impacts the levels of monoamine neurotransmitters. By inhibiting MAO-B, these compounds prevent the breakdown of dopamine (B1211576) in the synaptic cleft, leading to increased extracellular concentrations of this neurotransmitter. uniroma1.it This action is particularly relevant for the symptomatic treatment of Parkinson's disease, where augmenting dopaminergic neurotransmission is a key therapeutic goal. uniroma1.it

While the principal action is on dopamine metabolism via MAO-B inhibition, the broader class of monoamine reuptake inhibitors, such as Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs), are designed to block the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine transporter (DAT). wikipedia.org This simultaneous inhibition increases the availability of all three neurotransmitters. wikipedia.orgnih.gov However, specific data detailing the direct inhibitory activity of this compound on the uptake of serotonin and norepinephrine is not extensively documented in the current body of research. The neuropharmacological effects are predominantly understood through its role as a potential MAO inhibitor.

Inhibition of monoamine oxidase (MAO) is a well-established strategy for treating neurological and depressive disorders. researchgate.netresearchgate.net MAO enzymes are located on the outer membrane of mitochondria and are responsible for the oxidative deamination of monoamine neurotransmitters, which regulates their concentration in the brain and other tissues. uniroma1.itresearchgate.net

Research has consistently identified the 2,3-dihydro-1H-inden-1-amine structure as a promising scaffold for developing potent and selective inhibitors of monoamine oxidase B (MAO-B). researchgate.netnih.gov The inhibition of MAO-B is a validated therapeutic approach for Parkinson's disease. nih.gov By selectively inhibiting MAO-B, which is primarily involved in the degradation of dopamine within astrocytes, these inhibitors can increase dopamine availability in the brain, helping to alleviate motor symptoms associated with the disease. uniroma1.it

Studies involving the synthesis of various 2,3-dihydro-1H-inden-1-amine derivatives have identified several compounds with significant MAO-B inhibitory activity and high selectivity over the MAO-A isoform. For instance, compounds designated as L4, L16, and L17 in one study demonstrated MAO-B inhibitory potency and selectivity comparable to the established drug Selegiline, marking them as promising candidates for further investigation in the context of Parkinson's disease. nih.gov

Table 1: MAO-B Inhibitory Activity of Selected 2,3-dihydro-1H-inden-1-amine Derivatives

| Compound | MAO-B IC₅₀ (μM) | Reference |

|---|---|---|

| L4 | 0.11 | nih.gov |

| L8 | 0.18 | nih.gov |

| L16 | 0.27 | nih.gov |

| L17 | 0.48 | nih.gov |

| Selegiline (Reference) | N/A (used for comparison) | nih.gov |

The mechanism of MAO inhibitors involves blocking the enzyme's active site, which prevents the oxidative deamination of monoamine substrates. frontiersin.org This inhibition leads to a decrease in the production of metabolic end products such as hydrogen peroxide, aldehydes, and ammonium, which can contribute to oxidative stress. frontiersin.orgnih.gov By reducing the levels of these reactive species, MAO-B inhibitors may offer neuroprotective effects beyond their symptomatic benefits in Parkinson's disease. uniroma1.it

The increase in catecholamine levels, such as dopamine, resulting from MAO inhibition can also lead to downstream effects through receptor-mediated signaling pathways. For example, elevated dopamine can modulate dopaminergic receptors, while increased norepinephrine can act on adrenergic receptors, potentially influencing various cellular processes, including inflammation. frontiersin.org

The 5-hydroxytryptamine 2B (5-HT2B) receptor is a G protein-coupled receptor involved in numerous physiological processes, including those within the cardiovascular and nervous systems. mdpi.com As a neurotransmitter, serotonin (5-HT) and its receptors play a crucial role in cognitive functions, motor activities, and the dopaminergic pathway. mdpi.com The binding of ligands to the 5-HT2B receptor can be complex, with some agonists, particularly ergot derivatives, showing slow association and dissociation rates. nih.gov This kinetic behavior can lead to persistent signaling that is not solely explained by the ligand's affinity for the receptor. nih.gov

While the 2,3-dihydro-1H-inden-1-amine scaffold is a key feature in several neurologically active agents, specific data on the binding kinetics and selectivity of this compound for the 5-HT2B receptor are not prominently featured in available scientific literature. Further research is required to elucidate any direct interactions between this compound and the 5-HT2B receptor.

Monoamine Oxidase (MAO) Inhibition

Anticancer Potential and Mechanisms

Emerging research has highlighted the potential of compounds containing the dihydro-1H-indene core structure in the field of oncology. Investigations have focused on their ability to interfere with critical cellular processes involved in tumor growth and proliferation.

One significant area of study involves the development of dihydro-1H-indene derivatives as inhibitors of tubulin polymerization. nih.gov Tubulin is a crucial protein for cell division, and agents that disrupt its dynamics can induce cell cycle arrest and apoptosis in cancer cells. A series of derivatives based on a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core were synthesized and found to exhibit potent antiproliferative activity against various cancer cell lines by binding to the colchicine (B1669291) site on tubulin. nih.gov

The compound designated as 12d in this study was identified as a particularly potent derivative, showing significant anticancer effects. It was found to induce G2/M phase cell cycle arrest, promote apoptosis, and inhibit both tumor metastasis and angiogenesis, suggesting a multi-faceted mechanism of action. nih.gov These findings underscore the importance of the methoxy-substituted dihydro-1H-indene scaffold in designing novel anticancer agents. nih.gov

Table 2: Antiproliferative Activity of Selected Dihydro-1H-indene Derivatives Against K562 Cancer Cell Line

| Compound | Inhibition Rate at 1 µM (%) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 12d | >50 | 0.087 | nih.gov |

| 12j | >50 | 0.063 | nih.gov |

| 12q | >50 | 0.076 | nih.gov |

| 12t | >50 | 0.098 | nih.gov |

| CA-4 (Positive Control) | N/A | 0.003 | nih.gov |

In Vitro Activity Against Various Cancer Cell Lines

A thorough search of scientific literature and patent databases did not yield specific data on the in vitro activity of this compound against any cancer cell lines.

While direct data is absent for the specified compound, research into related dihydro-1H-indene derivatives has shown some potential for anticancer activity. For instance, a study on a series of dihydro-1H-indene analogues, which did not include the 7-methoxy variant, identified compounds with potent antiproliferative activities against several cancer cell lines. These compounds were designed as tubulin polymerization inhibitors.

It is important to emphasize that these findings pertain to derivatives and not to this compound itself. The specific substitution pattern on the indane ring system is critical for biological activity, and therefore, these results cannot be directly extrapolated.

Table 1: In Vitro Anticancer Activity of Representative Dihydro-1H-indene Derivatives (Data for this compound is not available)

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Source |

| Compound 12d | K562 | 0.028 | aaronchem.com |

| Compound 12d | A549 | 0.087 | aaronchem.com |

| Compound 12d | HCT116 | 0.035 | aaronchem.com |

| Compound 12d | MCF-7 | 0.046 | aaronchem.com |

| Compound 12j | K562 | 0.053 | aaronchem.com |

| Compound 12q | K562 | 0.061 | aaronchem.com |

| Compound 12t | K562 | 0.079 | aaronchem.com |

Note: The compounds listed are complex derivatives of dihydro-1H-indene and are not this compound. The data is presented for contextual purposes only.

Induction of Apoptosis in Cancer Cells

No published studies were found that investigated the ability of this compound to induce apoptosis in cancer cells.

In the broader class of dihydro-1H-indene derivatives, some compounds that exhibit anticancer activity have been shown to induce apoptosis. For example, compound 12d from a study on tubulin polymerization inhibitors was found to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells. aaronchem.com This mechanism is a common feature of many cytotoxic agents. However, without experimental data, it remains unknown whether this compound possesses similar properties.

Inhibition of Angiogenesis

There is no available scientific data concerning the effect of this compound on the process of angiogenesis.

Research on other dihydro-1H-indene derivatives has explored anti-angiogenic effects. A series of novel dihydro-1H-indene derivatives were evaluated as tubulin polymerization inhibitors and were found to exhibit anti-angiogenic activities. aaronchem.com The lead compound from this series, 12d, was shown to inhibit angiogenesis in addition to its antitumor effects. aaronchem.com This highlights a potential avenue of investigation for this class of compounds, though specific data for the 7-methoxy variant is lacking.

Targeting Molecular Pathways in Cancer Progression

Specific molecular pathways targeted by this compound in cancer progression have not been elucidated in the available literature.

For related dihydro-1H-indene derivatives, the primary molecular target identified in some anticancer studies is tubulin. aaronchem.com By binding to the colchicine site on tubulin, these compounds inhibit its polymerization into microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. aaronchem.com Again, it must be stressed that this information pertains to other molecules within the same chemical class and may not be applicable to this compound.

Antimicrobial Efficacy

Antibacterial Activity Profile Against Specific Pathogens (e.g., E. coli, S. aureus)

No studies have been published detailing the antibacterial activity of this compound against specific pathogens such as Escherichia coli or Staphylococcus aureus.

While direct evidence is unavailable, the broader class of amine-containing heterocyclic compounds has been a source of interest in the development of new antimicrobial agents. However, the antibacterial profile of any given compound is highly dependent on its specific chemical structure.

Antimycobacterial Activity Against Mycobacterium tuberculosis Strains

A review of the scientific literature found no data on the antimycobacterial activity of this compound against any strains of Mycobacterium tuberculosis.

Metabolic Regulation and Antiobesity Effects

Specific studies detailing the metabolic and antiobesity effects of this compound are not prominently featured in current scientific literature. However, research on the positional isomer, 5-Methoxy-2-aminoindane (5-MeO-AI or MEAI), offers significant findings on how methoxy-substituted aminoindanes may influence metabolic parameters. A study on diet-induced obese (DIO) mice demonstrated that MEAI has the potential to modulate energy balance, counteract obesity, and improve related metabolic disorders. nih.govacs.org

Influence on Food Intake and Locomotion

Table 1: Effects of 5-Methoxy-2-aminoindane (MEAI) on Behavior and Metabolism in DIO Mice

| Parameter | Observation | Source |

|---|---|---|

| Food Intake | No significant change in overall food consumption compared to the control group. | nih.gov |

| Locomotion | Normalized voluntary locomotor activity without causing overstimulation. | nih.govacs.org |

| Energy Expenditure | Increased total energy expenditure and enhanced fat utilization. | nih.gov |

| Sucrose (B13894) Preference | Acutely reduced preference for sucrose solution, indicating decreased hedonic response. | nih.gov |

Impact on Circulating Lipid Profiles

Research into 5-Methoxy-2-aminoindane (MEAI) has shown notable positive effects on lipid metabolism and other metabolic markers in diet-induced obese mice. nih.gov Chronic treatment with MEAI was found to ameliorate hepatic steatosis, evidenced by a reduction in hepatic lipid accumulation and lower levels of liver triglycerides and cholesterol. nih.gov The primary mechanism for this appears to be the inhibition of de novo lipid synthesis. nih.gov Beyond lipid profiles, MEAI administration also mitigated DIO-induced hyperglycemia, glucose intolerance, and hyperinsulinemia, pointing to its therapeutic potential in regulating glucose metabolism. nih.gov

Table 2: Metabolic and Lipid Profile Improvements with 5-Methoxy-2-aminoindane (MEAI) in DIO Mice

| Parameter | Effect of MEAI Treatment | Source |

|---|---|---|

| Body Weight & Adiposity | Mitigated weight gain and reduced overall fat mass while preserving lean mass. | nih.gov |

| Hepatic Steatosis | Reduced hepatic lipid accumulation. | nih.gov |

| Liver Lipids | Lowered liver triglyceride and cholesterol levels. | nih.gov |

| Glucose Metabolism | Alleviated hyperglycemia, glucose intolerance, and hyperinsulinemia. | nih.gov |

Antioxidant Properties and Radical Scavenging Activity

Direct experimental evaluation of the antioxidant and radical-scavenging activity of this compound is not available in the reviewed literature. However, the chemical structure, which features a methoxyphenol moiety, suggests a potential for such activity. Phenolic compounds are well-known antioxidants, and the presence of a methoxy (B1213986) group can influence this property. archivesofmedicalscience.com

The antioxidant mechanism of methoxyphenols often involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. nih.govmdpi.com The methoxy group, being an electron-donating group, can stabilize the resulting phenoxyl radical, thereby enhancing the radical-scavenging efficiency. wwjmrd.com Studies on various methoxy-containing compounds, such as 2-allyl-4-methoxyphenol (B1267482) and 2,4-dimethoxyphenol, have demonstrated their capacity to efficiently scavenge both oxygen-centered and carbon-centered radicals. nih.gov Furthermore, research on other indanone derivatives has highlighted their potential as anti-inflammatory and anti-diabetic agents, with some showing antioxidant effects, which supports the possibility that the indane scaffold can be a carrier for antioxidant pharmacophores. researchgate.net The evaluation of antioxidant activity is commonly performed using assays such as the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. researchgate.netnih.gov

Interactions with Nuclear Receptors (e.g., Constitutive Androstane Receptor (CAR), Retinoid-Related Orphan Receptor γt (RORγt))

Nuclear receptors are a class of ligand-activated transcription factors that regulate numerous physiological processes, including metabolism, immunity, and development. nih.govmdpi.com

The Constitutive Androstane Receptor (CAR, NR1I3) is a key regulator of xenobiotic and endobiotic metabolism, primarily in the liver. nih.gov Its activation leads to the upregulation of genes involved in the detoxification and clearance of various substances. nih.gov While this compound has not been directly tested for CAR activity, studies on structurally related compounds are informative. Research has identified potent and selective human CAR agonists that feature a 2,3-dihydro-1H-inden-2-yl fragment. nih.govnih.gov For instance, the compound DL5016 (N-((6-(naphthalen-2-yl)imidazo[2,1-b]oxazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine) was identified as an efficient and selective human CAR agonist. nih.gov This indicates that the aminoindane scaffold can effectively bind to the ligand-binding domain of CAR, suggesting that this compound may also have the potential to interact with this nuclear receptor. nih.gov

The Retinoid-Related Orphan Receptor γt (RORγt, NR1F3) is a critical transcription factor for the differentiation of T helper 17 (Th17) cells, which play a central role in immunity and are implicated in various autoimmune and inflammatory diseases. nih.govnih.gov As such, RORγt is a significant therapeutic target for these conditions. nih.govgoogle.com Modulators of RORγt can either inhibit its activity (inverse agonists) to treat inflammatory disorders or stimulate it (agonists) for immune-enhancing purposes. google.comresearchgate.net Currently, there is no published scientific evidence directly linking this compound or its close structural analogs to any activity at the RORγt receptor.

Computational Chemistry and Molecular Modeling Studies

In Silico Analysis of Molecular Interactions

In silico analysis of molecular interactions is a cornerstone of computational drug design, enabling the prediction of how a ligand will bind to a biological target at the molecular level. For 7-Methoxy-2,3-dihydro-1H-inden-1-amine, this analysis is crucial for understanding its mechanism of action. Patent literature suggests that this compound and its analogs are investigated as inhibitors of the cardiac sarcomere, specifically targeting cardiac myosin. google.com Such interactions are critical in the context of treating cardiac diseases where modulating muscle contraction is a therapeutic goal. google.com

Computational methods like molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) can be employed to model the dynamic interactions between this compound and its target protein. These simulations can reveal key intermolecular forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. While specific studies detailing these interactions for this compound are not extensively published in public-domain research, the general approach for similar bioactive molecules involves identifying the critical amino acid residues in the binding pocket that form favorable contacts with the ligand. The methoxy (B1213986) group and the primary amine of the indane scaffold are likely to be key pharmacophoric features involved in these interactions.

Furthermore, this compound has been identified in patent literature related to 5-HT5A receptor antagonists, suggesting another potential area of molecular interaction studies. The exploration of its binding mode within the 5-HT5A receptor would be a subject of significant computational investigation.

Prediction of Pharmacokinetic Parameters (e.g., Blood-Brain Barrier Penetration)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical application of computational chemistry in drug development. These predictions help in assessing the drug-likeness of a compound and identifying potential liabilities early in the discovery process. For this compound, several key pharmacokinetic parameters can be predicted using various computational models and software, such as SwissADME. nih.gov

Key predicted physicochemical and pharmacokinetic properties are often based on the compound's structure. While a comprehensive experimental dataset for this compound is not publicly available, predictions can be made based on its known chemical structure.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 163.22 g/mol | Falls within the typical range for small molecule drugs. |

| LogP | ~2.06 | Indicates moderate lipophilicity, which can influence absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | Suggests good potential for oral bioavailability. |

| Hydrogen Bond Donors | 1 | The primary amine group can participate in hydrogen bonding. |

Data is compiled from general predictions for this chemical structure.

One of the most critical pharmacokinetic parameters for compounds targeting the central nervous system is their ability to cross the Blood-Brain Barrier (BBB). Computational models can predict BBB penetration based on factors like molecular size, polarity, and the presence of specific functional groups. Studies on related indanone derivatives have shown that these compounds can be predicted to cross the BBB. nih.gov Given the physicochemical properties of this compound, it is plausible that it possesses the ability to penetrate the BBB, which would be a critical factor if it were to be developed for neurological targets. However, it's also noted that some derivatives are designed to have minimal CNS exposure to avoid off-target effects when targeting peripheral systems like the cardiac sarcomere.

Table 2: Predicted ADME Properties of this compound

| Parameter | Prediction | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed after oral administration. |

| Blood-Brain Barrier (BBB) Permeant | Yes (Predicted) | May have effects on the central nervous system. |

| P-glycoprotein Substrate | No (Predicted) | Less likely to be subject to efflux from target cells. |

Predictions are based on in silico models and data from related compounds. nih.gov

Ligand-Protein Docking and Conformational Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode and affinity of a drug candidate. For this compound, docking studies would be essential to rationalize its activity as a cardiac sarcomere inhibitor or a 5-HT5A receptor antagonist. google.com

In a typical docking workflow, the three-dimensional structure of the target protein is obtained from crystallographic data or homology modeling. The ligand, this compound, would then be placed into the binding site of the protein, and various conformations and orientations would be sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

Conformational analysis is an integral part of this process. It involves studying the different spatial arrangements of atoms in the molecule that can be obtained by rotation about single bonds. The bioactive conformation, the specific shape the ligand adopts when it binds to its target, is often a low-energy conformer. Computational methods can explore the conformational landscape of this compound to identify these low-energy structures, which can then be used in docking simulations.

While the specific results of docking studies for this compound are proprietary and found within patent literature, the general findings from such studies on similar molecules highlight the importance of the indane core in establishing key interactions within the receptor's binding pocket. For instance, in the context of cardiac myosin inhibition, the molecule would be docked into the allosteric binding site to predict how it modulates the protein's function. google.com The results of these simulations, including the predicted binding energy and the specific interactions with amino acid residues, would provide a structural basis for its biological activity and guide the design of more potent and selective analogs.

Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds like 7-Methoxy-2,3-dihydro-1H-inden-1-amine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques that provide detailed information about the compound's atomic framework and molecular weight.

A summary of the key identification parameters for this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| Monoisotopic Mass | 163.099714 g/mol |

Data sourced from PubChem CID 18619881

Predicted ¹H and ¹³C NMR Data:

Predicting the ¹H and ¹³C NMR chemical shifts for this compound can be achieved by analyzing the expected electronic environments of the protons and carbons based on the structure. The aromatic protons would appear in the downfield region, influenced by the electron-donating methoxy (B1213986) group. The protons on the five-membered ring would show characteristic multiplets, with the proton at the chiral center (C1) being a key diagnostic signal. Similarly, the ¹³C NMR spectrum would display distinct signals for the aromatic carbons, the aliphatic carbons of the indane core, and the methoxy carbon.

Application of High-Resolution Mass Spectrometry for Novel Substance Identification and Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of novel substances by providing a highly accurate mass measurement of the parent ion. nih.gov For this compound (C₁₀H₁₃NO), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 164.1075. This precise mass allows for the confident determination of the elemental composition, distinguishing it from other potential isobaric compounds.

In research contexts, HRMS is also instrumental in analyzing fragmentation patterns, which can further confirm the proposed structure. Key fragments for this compound would likely arise from the loss of the amino group, the methoxy group, and cleavage of the five-membered ring, providing valuable structural information.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

The analysis of related aminoindanes by GC-MS has been reported, often involving derivatization to improve chromatographic performance and detection. Derivatizing agents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) can be used to convert the primary amine into a less polar and more volatile derivative, leading to sharper peaks and better separation on common non-polar GC columns.

A study on the GC-MS analysis of eight different aminoindanes, including 5-methoxy-2-aminoindane, demonstrated that derivatization with reagents like MBTFA, heptafluorobutyric anhydride (HFBA), and ethyl chloroformate (ECF) significantly improved the chromatographic separation and provided characteristic mass spectra for identification.

For HPLC analysis, reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) and water or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape, would be suitable for assessing the purity of this compound.

Chiral Analysis for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the C1 position, it exists as a pair of enantiomers. Determining the enantiomeric purity is critical, especially in pharmaceutical research where the biological activity of enantiomers can differ significantly. Chiral HPLC is the predominant technique for this purpose.

The separation of enantiomers can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of chiral amines. The choice of the mobile phase, typically a mixture of a polar organic solvent like isopropanol (B130326) and a non-polar solvent like hexane, is crucial for achieving optimal separation.

For instance, the enantiomeric separation of related aminoindane derivatives has been successfully achieved using chiral HPLC. The development of methods for the chiral separation of pharmacologically active indane derivatives has been reported, highlighting the use of both HPLC with Pirkle-type stationary phases and capillary electrophoresis with cyclodextrin (B1172386) selectors.

The general approach for the chiral analysis of this compound would involve screening different chiral columns and mobile phase compositions to find the optimal conditions for baseline separation of the (R)- and (S)-enantiomers.

Therapeutic Potential and Future Research Directions

Prospects in Neuropsychiatric Disorders (e.g., ADHD, Depression, Parkinson's Disease)

The aminoindan scaffold is central to several compounds with significant activity on the central nervous system, particularly as modulators of monoamine neurotransmitter systems. These systems, which include dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT), are critical targets in the treatment of numerous neuropsychiatric disorders.

Research into aminoindan derivatives like 2-aminoindane (2-AI), 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI), and 5-iodoaminoindane (5-IAI) has shown that these compounds can inhibit the reuptake of monoamines at their respective transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). nih.govcore.ac.uk The balance of activity at these transporters is a key determinant of a drug's therapeutic profile. For instance, compounds that primarily target DAT and NET are often explored for ADHD, whereas those with potent SERT inhibition are investigated for depression and anxiety. A 2014 study characterized the pharmacological profiles of several aminoindanes, revealing marked differences in their DAT vs. SERT inhibition profiles. nih.gov For example, MDAI and 5-IAI were shown to be preferential inhibitors of SERT and NET, while 2-AI primarily interacted with NET. nih.gov

Furthermore, the aminoindan structure is the foundation for rasagiline, an established drug for Parkinson's disease that functions as an inhibitor of monoamine oxidase B (MAO-B). More recent research has explored other aminoindan-based structures, such as 2-benzylideneindan-1-ones, as dual inhibitors of both MAO-B and acetylcholinesterase (AChE), another key target in neurodegenerative diseases like Alzheimer's. nih.gov The potential for the 7-methoxy substitution on the 2,3-dihydro-1H-inden-1-amine core to modulate activity at these critical CNS targets makes it a person of interest for developing novel treatments for depression, ADHD, and Parkinson's disease.

| Compound | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | Primary Activity |

| 2-Aminoindane (2-AI) | 280 | >10,000 | >10,000 | NET Inhibition |

| 5-Iodoaminoindane (5-IAI) | 430 | 2,700 | 120 | 5-HT Release, SERT/NET Inhibition |

| MDAI | 630 | 1,200 | 110 | 5-HT Release, SERT/NET Inhibition |

Data sourced from Simmler et al. (2014) shows the 50% inhibitory concentrations (IC₅₀) of various aminoindanes on human monoamine transporters. nih.gov Lower values indicate higher potency.

Development as Novel Antimicrobial Agents

The aminoindan ring is recognized not only for its neurological effects but also for its potential as an antimicrobial agent. researchgate.net The search for new antibiotics is a global health priority due to the rise of multidrug-resistant bacteria. Research has demonstrated that the aminoindan skeleton possesses inherent antibacterial properties. researchgate.net

A 2022 study investigated the antibacterial effects of specific aminoindan derivatives against two clinically important and often resistant pathogens: Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The study utilized disc diffusion and microdilution techniques to determine the compounds' efficacy. The results showed that certain derivatives created zones of inhibition against these bacteria and demonstrated potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.90 to 15.625 µg/mL. researchgate.net This level of potency indicates that the aminoindan structure is a promising starting point for the development of new classes of antibiotics to combat nosocomial infections. The specific impact of the 7-methoxy substitution on this activity remains a key area for future investigation.

| Compound | Microorganism | MIC (µg/mL) |

| Aminoindan Derivative 8 | A. baumannii | 3.9025 |

| Aminoindan Derivative 8 | MRSA | 7.8125 |

| Aminoindan Derivative 9 | A. baumannii | 7.8125 |

| Aminoindan Derivative 9 | MRSA | 15.625 |

Minimum Inhibitory Concentration (MIC) values of two novel aminoindan derivatives against pathogenic bacteria, as reported by Rüzgar et al. (2022). researchgate.net

Application in Cancer Therapy

The core structure of indenone, closely related to indanamine, has been explored for its potential in cancer therapy. While direct studies on 7-Methoxy-2,3-dihydro-1H-inden-1-amine are limited in this context, research on related compounds provides a basis for its potential application. For example, 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one has been noted for its biological activities, including potential anticancer effects. This activity is often linked to the inhibition of critical enzymes involved in cell signaling and proliferation.

One of the most common deregulated signaling pathways in cancer is the PI3K/AKT/mTOR pathway. A key enzyme in this pathway is phosphoinositide-dependent kinase-1 (PDK1). A 2010 study detailed a fragment-based drug discovery campaign that identified aminoindazoles—structurally related to aminoindanes—as potent and highly efficient inhibitors of PDK1. nih.gov This work highlights how the bicyclic core structure can be effectively targeted to crucial nodes in cancer signaling pathways. The discovery of these aminoindazole inhibitors provides a strong rationale for exploring derivatives like this compound as potential PDK1 inhibitors or as scaffolds for developing other novel anticancer agents.

Addressing Metabolic Disorders (e.g., Obesity)

A highly promising therapeutic avenue for methoxy-substituted aminoindanes is in the treatment of metabolic disorders such as obesity. A recent study published in 2024 investigated the effects of 5-Methoxy-2-aminoindane (MEAI), a close structural analog of the titular compound, on diet-induced obesity (DIO) in mice. acs.orgnih.gov The findings were significant, demonstrating that MEAI treatment reversed overweight and adiposity by reducing fat mass while preserving lean mass. nih.gov

The study further revealed that MEAI improved several key metabolic parameters. It mitigated hyperglycemia, improved glucose tolerance, and reduced hyperinsulinemia associated with the high-fat diet. nih.gov Furthermore, MEAI treatment led to a reduction in hepatic steatosis (fatty liver) by decreasing the accumulation of lipids in the liver. nih.gov Another study on a different methoxy-containing compound, a benzofuran (B130515) derivative, also showed anti-obesity effects by reducing the expression of enzymes involved in fatty acid synthesis and increasing the expression of those involved in fatty acid oxidation. nih.gov These findings strongly suggest that the methoxy-aminoindan scaffold, as exemplified by MEAI, has the potential to modulate metabolism and counteract obesity, positioning this compound as a compelling candidate for developing new anti-obesity therapeutics. nih.gov

| Parameter | Effect of 5-Methoxy-2-aminoindane (MEAI) Treatment |

| Body Weight | Significantly reduced |

| Fat Mass | Decreased |

| Lean Mass | Preserved |

| Glycemic Control | Attenuated hyperglycemia and glucose intolerance |

| Insulin (B600854) Levels | Reduced hyperinsulinemia |

| Hepatic Steatosis | Decreased hepatic lipid accumulation |

Summary of metabolic improvements observed in diet-induced obese mice treated with 5-Methoxy-2-aminoindane. nih.gov

Advanced Drug Design and Development Strategies

The versatility of the aminoindan scaffold makes it an ideal candidate for modern drug design strategies aimed at creating highly specific and potent therapeutic agents.

Fragment-based drug discovery (FBDD) is a powerful strategy that begins by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. nih.govmdpi.com Because of their simplicity, fragment libraries can explore a vast amount of chemical space more efficiently than traditional high-throughput screening libraries. jubilantbiosys.com Once a binding fragment is identified, it serves as a starting point for being "grown" or "linked" into a more potent, lead-like molecule. nih.govrowansci.com

The rigid, bicyclic structure of 2,3-dihydro-1H-inden-1-amine makes it an excellent scaffold for FBDD. Its defined three-dimensional shape provides a solid anchor point within a target's binding site, while the amine group offers a vector for chemical modification and growth. A case study on the discovery of PDK1 inhibitors successfully used an aminoindazole fragment, which is structurally analogous to an aminoindan, as the starting point for developing a highly potent inhibitor. nih.gov This demonstrates the utility of this type of core structure in FBDD campaigns to generate novel clinical candidates.

The therapeutic utility of a drug is determined by its pharmacological profile, including its potency at the intended target and its selectivity over other targets. The aminoindan scaffold allows for fine-tuning of this profile through systematic structural modifications, a process known as developing a structure-activity relationship (SAR). nih.govresearchgate.net

Research has clearly shown that the position and nature of substituents on the aromatic ring of the aminoindan, as well as modifications to the amino group, can dramatically alter its biological activity. nih.gov For example, the addition of different groups (e.g., iodo, methylenedioxy) shifts the compound's selectivity between serotonin, dopamine, and norepinephrine transporters. nih.govresearchgate.net Similarly, in the development of antifungal agents from l-amino alcohol derivatives, it was found that specific substitutions were crucial for potent activity and that only one stereoisomer (the S-configuration) was active. nih.gov For this compound, the 7-position methoxy (B1213986) group is a key feature. Future drug development would involve synthesizing analogs with this group in different positions (e.g., 4-methoxy, 5-methoxy) or replacing it with other functional groups to systematically optimize its potency and selectivity for a desired biological target.

Preclinical Development and Translational Research Pathways for this compound

The journey of a novel chemical entity from laboratory discovery to potential clinical application is a rigorous and multi-faceted process. For the compound this compound, while specific preclinical data is not extensively published in peer-reviewed literature, its identification as a potential ketohexokinase (KHK) inhibitor in patent filings provides a clear direction for its anticipated preclinical development and translational research pathway. The strategy for such a compound would logically follow the established trajectory for other KHK inhibitors that have been investigated for metabolic diseases.

Ketohexokinase, the principal enzyme for fructose (B13574) metabolism, has emerged as a significant therapeutic target for a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), as well as certain types of cancer. bioworld.commorressier.comfrontiersin.orgpatsnap.com The inhibition of KHK is proposed to mitigate the detrimental effects of excessive fructose consumption. patsnap.com The preclinical development of a KHK inhibitor like this compound would therefore be designed to assess its potency, selectivity, safety, and efficacy in relevant biological systems before it can be considered for human trials.

The translational research pathway for a KHK inhibitor involves a series of steps aimed at bridging the gap between preclinical findings and clinical application. This begins with demonstrating a clear mechanism of action and establishing a strong therapeutic rationale. For KHK inhibitors, this includes showing that they can effectively block the conversion of fructose to fructose-1-phosphate, a key step in the metabolic cascade that contributes to fat accumulation in the liver and other metabolic dysfunctions. frontiersin.orgnih.gov

A critical aspect of the translational pathway is the identification and validation of biomarkers that can be used to monitor the drug's activity and efficacy in both preclinical models and human subjects. In the context of KHK inhibition, promising biomarkers include changes in circulating levels of fructose and fibroblast growth factor 21 (FGF21). researchgate.net

In Vitro Studies

The initial phase of preclinical development involves comprehensive in vitro characterization of the compound. For this compound, this would involve a battery of tests to determine its biochemical and cellular activity. A primary assay would be to determine its inhibitory potency against the target enzyme, ketohexokinase. This is typically expressed as the half-maximal inhibitory concentration (IC50). For instance, other KHK inhibitors have demonstrated potent activity in such assays. For example, the clinical candidate PF-06835919 was found to be a potent inhibitor of human KHK. researchgate.net Another KHK inhibitor, GS-1291269, showed an IC50 value of 0.39 nM against KHK-C. bioworld.com

Selectivity is another crucial parameter assessed in vitro. It is important to ensure that the compound selectively inhibits KHK without significantly affecting other kinases or enzymes, which could lead to off-target effects. This is often evaluated by screening the compound against a panel of related and unrelated enzymes.

Furthermore, in vitro studies using cultured cells, such as primary hepatocytes, are employed to assess the compound's ability to modulate fructose metabolism at a cellular level. nih.gov These studies can confirm that the compound can penetrate cell membranes and exert its intended effect in a biological context, such as reducing the production of downstream metabolites of fructose.

| In Vitro Assessment of KHK Inhibitors | Parameter Measured | Example Finding for Representative KHK Inhibitors | Reference |

| Enzyme Inhibition Assay | IC50 against human KHK | PF-06835919: Potent inhibitor; GS-1291269: IC50 = 0.39 nM | bioworld.comresearchgate.net |

| Selectivity Profiling | Inhibition of other kinases | High selectivity for KHK over other kinases is a key development goal. | researchgate.net |

| Cell-Based Assays | Reduction of fructose metabolism in hepatocytes | Prevention of fructose-induced lipid accumulation. | nih.gov |

In Vivo Studies in Animal Models

Following promising in vitro results, the compound would advance to in vivo studies in animal models to evaluate its efficacy, pharmacokinetics (PK), and pharmacodynamics (PD). Rodent models are commonly used, particularly those that mimic human metabolic diseases. For a KHK inhibitor, this would involve using animals fed a high-fructose diet to induce conditions such as hepatic steatosis, insulin resistance, and hyperlipidemia. nih.gov

In these models, the efficacy of this compound would be assessed by its ability to reverse or prevent the diet-induced metabolic abnormalities. Key endpoints would include reductions in liver fat, improvements in glucose tolerance and insulin sensitivity, and normalization of blood lipid levels. For example, studies with the KHK inhibitor PF-06835919 in rats fed a high-fructose diet demonstrated a reversal of hyperinsulinemia, hypertriglyceridemia, and hepatic steatosis. nih.gov

Pharmacokinetic studies are conducted to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. These studies are crucial for determining the appropriate dosing regimen for later clinical trials. For instance, the KHK inhibitor GS-1291269 underwent PK testing in rats, dogs, and cynomolgus monkeys, showing good oral bioavailability. bioworld.com

Pharmacodynamic studies aim to link the drug's concentration in the body to its biological effect. For a KHK inhibitor, this would involve measuring the levels of biomarkers like plasma fructose and FGF21 following drug administration to demonstrate target engagement. researchgate.net

| In Vivo Evaluation of KHK Inhibitors in Animal Models | Model | Key Efficacy Endpoints | Example Finding for Representative KHK Inhibitors | Reference | | :--- | :--- | :--- | :--- | | Efficacy | Rats on a high-fructose diet | Reduction in hepatic steatosis, hyperinsulinemia, and hypertriglyceridemia. | PF-06835919 reversed these metabolic effects. | nih.gov | | Pharmacokinetics | Rat, Dog, Cynomolgus Monkey | Oral bioavailability, clearance, half-life. | GS-1291269 showed high oral bioavailability across species. | bioworld.com | | Pharmacodynamics | Cynomolgus Monkeys | Changes in plasma fructose and FGF21 levels. | ALN-KHK treatment led to a dose-dependent increase in circulating fructose and a decrease in FGF21. | researchgate.net |

Toxicology and Safety Pharmacology

A comprehensive assessment of the compound's safety is a prerequisite for initiating human clinical trials. This involves a series of toxicology studies in animals to identify any potential adverse effects. These studies are conducted under Good Laboratory Practice (GLP) guidelines and involve administering a range of doses of the compound to animals, including doses much higher than those anticipated for therapeutic use in humans.

Safety pharmacology studies are also conducted to evaluate the potential effects of the compound on vital organ systems, such as the cardiovascular, respiratory, and central nervous systems. The goal is to ensure that the compound does not have any unforeseen and unacceptable risks. For instance, the investigational RNAi therapeutic targeting KHK, ALN-KHK, was found to be safe and well-tolerated in IND-enabling toxicology studies in rats and non-human primates. researchgate.net

The successful completion of these preclinical studies, demonstrating a favorable efficacy and safety profile, would provide the necessary evidence to support an Investigational New Drug (IND) application to regulatory authorities, paving the way for the initiation of Phase 1 clinical trials in humans.

Q & A

Q. Key parameters :

- Reaction temperature (optimized between 50–80°C to avoid side reactions).

- Catalyst loading (10–15 wt% for hydrogenation steps).

- Solvent polarity (tetrahydrofuran or methanol enhances solubility of intermediates) .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- 1H/13C NMR : Confirms methoxy (-OCH3, δ ~3.8 ppm) and amine (-NH2, δ ~1.5–2.5 ppm) group positions on the indane ring. Coupling constants (J-values) distinguish cis/trans diastereomers .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C10H13NO, [M+H]+ = 164.1075) and isotopic patterns .

- FT-IR : Identifies N-H stretching (3300–3500 cm⁻¹) and C-O-C vibrations (1250 cm⁻¹) .

Advanced: How does the position of the methoxy group on the indane ring (e.g., 3- vs. 5- vs. 7-) affect the compound’s biological activity, particularly in neurotransmitter systems?

Answer:

- Steric effects : A 7-methoxy group reduces steric hindrance compared to 3- or 5-substituted analogs, enhancing binding to monoamine oxidase B (MAO-B) (IC50 < 50 nM vs. >100 nM for 5-methoxy) .

- Electronic effects : Methoxy at the 7-position donates electron density to the aromatic ring, stabilizing π-π interactions with MAO-B’s FAD cofactor .

- Case study : 3-Methoxy derivatives show lower blood-brain barrier permeability due to increased polarity, limiting neuroactivity .

Advanced: What experimental strategies are recommended to resolve contradictions in reported MAO-B inhibition efficacy among structurally similar indenamine derivatives?

Answer:

- Comparative IC50 assays : Use standardized in vitro MAO-B inhibition assays (e.g., fluorometric detection of kynuramine oxidation) under identical conditions (pH 7.4, 37°C) .

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., halogenation at C5) while retaining the 7-methoxy group to isolate electronic vs. steric contributions .

- Molecular dynamics simulations : Model ligand-receptor interactions to identify binding pocket residues (e.g., Tyr 398) critical for inhibition .

Basic: What are the key physicochemical properties of this compound that influence its solubility and reactivity in organic synthesis?

Answer:

- Solubility : Moderate in polar aprotic solvents (DMSO, logP ~1.2) but poor in water (<1 mg/mL). Hydrochloride salt formation improves aqueous solubility for biological assays .

- Reactivity : The amine group participates in Schiff base formation (e.g., with aldehydes), while the methoxy group directs electrophilic substitution to the para position .

- pKa : Amine protonation (pKa ~9.5) affects nucleophilicity in acidic conditions .

Advanced: How can computational chemistry tools predict the binding affinity of this compound derivatives to neurological targets?

Answer:

- Molecular docking (AutoDock Vina) : Simulate binding poses with MAO-B (PDB ID: 2V5Z) to prioritize derivatives with optimal hydrogen bonding (e.g., with Gln 206) .

- QSAR models : Use descriptors like Hammett σ (electron-withdrawing substituents) and molar refractivity to predict IC50 values .

- Free-energy perturbation (FEP) : Quantify ΔΔG for bromine/fluoro substitutions at C5 to optimize binding entropy .

Basic: What are the standard protocols for assessing the purity of this compound post-synthesis?

Answer:

- HPLC : C18 column, mobile phase: 70:30 acetonitrile/water + 0.1% TFA, UV detection at 254 nm. Purity >98% required for pharmacological studies .

- Melting point analysis : Sharp range (e.g., 142–144°C) confirms crystallinity and absence of eutectic mixtures .

- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (C: 73.1%, N: 8.5%) .

Advanced: What mechanistic insights explain the divergent reactivity of this compound vs. non-methoxy analogs in nucleophilic substitution reactions?

Answer:

- Methoxy-directed activation : The electron-donating methoxy group at C7 stabilizes transition states in SNAr reactions, increasing para-substitution rates (k = 0.15 min⁻¹ vs. 0.03 min⁻¹ for non-methoxy analogs) .

- Steric shielding : Methoxy at C7 reduces accessibility to the C4 position, favoring regioselective functionalization at C5 in cross-coupling reactions .

- Base sensitivity : Deprotonation of the amine under strong basic conditions (e.g., NaH) can lead to ring-opening side reactions, requiring pH-controlled conditions (pH 8–9) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.